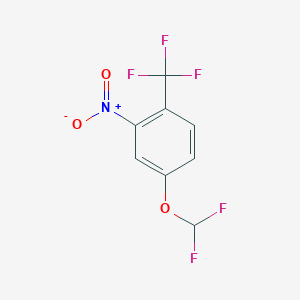
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
Vue d'ensemble
Description
“4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene” is a complex organic compound that contains several functional groups: a difluoromethoxy group (-OCHF2), a nitro group (-NO2), and a trifluoromethyl group (-CF3) attached to a benzene ring . These functional groups can significantly influence the compound’s physical and chemical properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through nucleophilic substitution or electrophilic aromatic substitution reactions . For instance, (trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing nature of the nitro, difluoromethoxy, and trifluoromethyl groups. These groups can delocalize electron density away from the benzene ring, potentially impacting the compound’s reactivity .Chemical Reactions Analysis
The presence of the nitro, difluoromethoxy, and trifluoromethyl groups could make the benzene ring more susceptible to electrophilic aromatic substitution reactions . Additionally, the trifluoromethyl group could potentially undergo radical trifluoromethylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro, difluoromethoxy, and trifluoromethyl groups could impact the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is utilized in synthesizing polyetherimide, a novel fluorine-containing polymer. It involves reactions with hydroquinone and 2-chloro-5-nitrobenzene trifluoride, followed by characterization using FTIR and DSC technologies (Yu Xin-hai, 2010).
Crystal Structure Analysis
- Chemical isomers of 3-nitrobenzotrifluoride, including variants of this compound, have been analyzed for their crystal structures. These structures aid in understanding molecular interactions and stability (D. Lynch & I. Mcclenaghan, 2003).
Amination and Reduction Processes
- The compound is involved in amination processes, serving as a precursor in the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, showcasing its utility in complex chemical synthesis (Tereza Pastýříková et al., 2012).
Spectroscopic Investigations
- Spectroscopic studies like FT-IR and FT-Raman spectra analysis have been conducted on similar compounds. These studies help in understanding the vibrational, structural, and electronic properties of such compounds (S. Saravanan et al., 2014).
Influence on Mesomorphic Properties
- The compound is used in synthesizing derivatives that impact phase transition temperatures in liquid crystals. This research is crucial for developing materials with specific thermal and optical properties (R. Dabrowski et al., 1995).
Asymmetric Oxidation
- It's used in developing efficient methods for asymmetric oxidation of sulfides, indicating its role in stereoselective synthesis, which is vital in pharmaceutical and chemical industries (K. Rodygin et al., 2011).
Dissociative Electron Attachment Studies
- The compound's derivatives are studied for their interactions with electrons, which is significant in understanding molecular stability and reaction mechanisms (J. Wnorowska et al., 2014).
Safety And Hazards
Orientations Futures
The future research directions would depend on the specific applications of this compound. Given the presence of the nitro, difluoromethoxy, and trifluoromethyl groups, potential research directions could include exploring its use in medicinal chemistry, materials science, or as a building block in organic synthesis .
Propriétés
IUPAC Name |
4-(difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-4-1-2-5(8(11,12)13)6(3-4)14(15)16/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBMRAPMUUKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1404520.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B1404522.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid](/img/structure/B1404524.png)
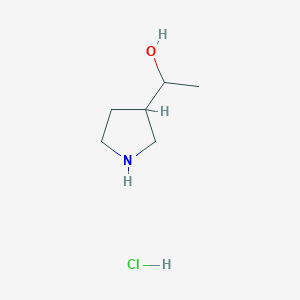
![2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1404527.png)
![2-(Thiophen-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404528.png)
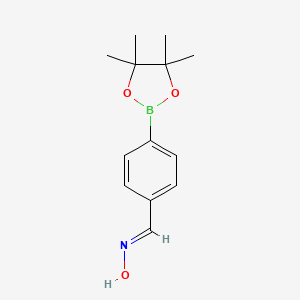
![Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1404530.png)
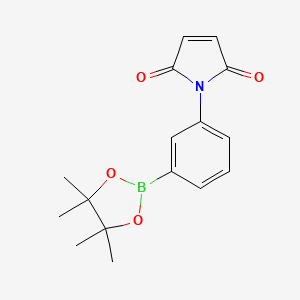
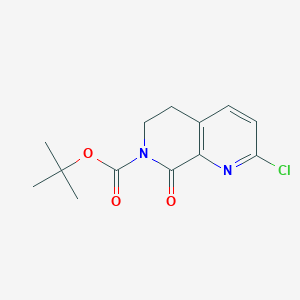
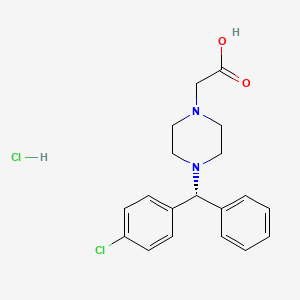
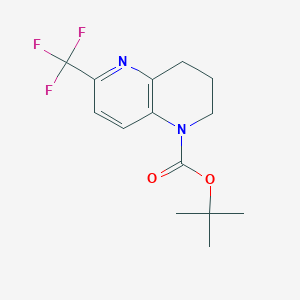
![(3aS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta[c]pyrrol-4-carboxylic acid](/img/structure/B1404538.png)
![tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1404540.png)